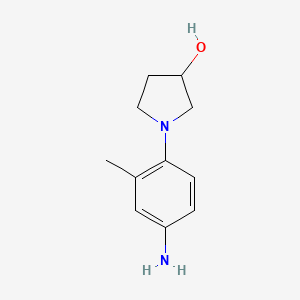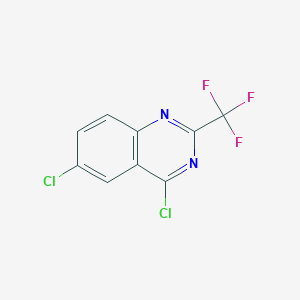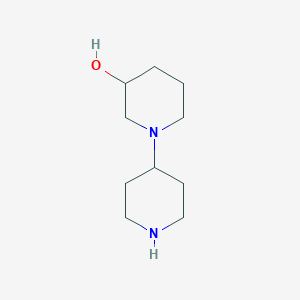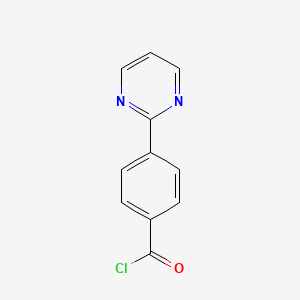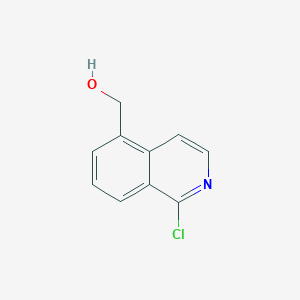
(1-氯异喹啉-5-基)甲醇
描述
The compound “(1-Chloroisoquinolin-5-yl)methanol” is a chlorinated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds similar to quinoline but with a different position of the nitrogen atom. Chlorinated isoquinolines are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of chlorinated isoquinoline derivatives can be achieved through reactions involving isoquinoline with chlorinating agents. For instance, the synthesis of 1-dichloromethylisoquinoline is performed by reacting isoquinoline with carbon tetrachloride (CCl4) and methanol, catalyzed by iron-containing compounds. This reaction is a key step that can lead to the formation of 1-formylisoquinoline when treated with dimethyl sulfoxide .
Molecular Structure Analysis
The molecular structure of chlorinated isoquinoline derivatives can be complex. For example, in the case of 2,4-Dichloro-6-(8-quinolylaminomethylene)cyclohexa-2,4-dien-1-one methanol solvate, the main molecule exists in the keto form, and the crystal structure reveals a dihedral angle between the quinoline and benzene rings of 11.17°. Intramolecular hydrogen bonding is present, which can influence the stability and reactivity of the compound .
Chemical Reactions Analysis
Chlorinated isoquinolines can undergo various chemical reactions, including esterification under acid-catalyzed conditions. For example, 2-chloro-4-hydroxyquinoline-3-carboxylic acid reacts with methanol to form its corresponding ethyl ester. Such reactions are important for modifying the chemical properties of the compound for specific applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated isoquinoline derivatives can be tailored by modifying their structure. For instance, the use of (2-chloroquinoline-3-yl) methanol as a capping agent for TiO2 nanoparticles results in improved dispersion and enhanced optical properties. The capped nanoparticles exhibit a higher band gap energy and reduced electron-hole recombination, which are beneficial for applications in photocatalysis and solar cells. The properties of such compounds are characterized using techniques like XRD, FE-SEM, FT-IR, XPS, UV-Vis, and PL spectroscopy .
科学研究应用
合成和光物理性质:
- 一项研究讨论了含有 1,2,3-三唑部分的新型氯喹啉类查耳酮的合成和光物理性质,详细研究了它们的荧光光谱和甲醇中的量子产率 (Singh、Sindhu 和 Khurana,2015)。
对脂质动力学的影响:
- 研究重点阐述了甲醇对脂质动力学的影响,证明甲醇显着影响双层的结构-功能关系,这在生物膜和蛋白质脂质的研究中至关重要 (Nguyen 等人,2019)。
抗菌活性:
- 一项关于新型喹啉衍生物的研究显示出对各种细菌和真菌菌株的有效抗菌活性。发现吸电子基团的存在显着增强了抗菌活性 (Desai、Patel 和 Dave,2016)。
金属离子选择性套环醚:
- 对 5-氯-8-羟基喹啉取代的氮杂冠醚的研究揭示了它们对某些金属离子(如 Mg(2+)、Ca(2+)、Cu(2+) 和 Ni(2+))的高选择性。这些化合物在分析化学和金属离子传感中具有应用 (Bordunov 等人,1996)。
癌症研究中的细胞毒活性:
- 一项研究合成了新型 5-(3-烷基喹啉-2-基)-3-芳基异恶唑衍生物,并评估了它们对人类癌细胞系的细胞毒活性,一些化合物显示出有效的细胞毒性 (Rao 等人,2014)。
合成中的电化学利用:
- 另一项研究展示了一种使用甲醇作为 C1 来源合成 2,3-二氢喹唑啉-4(1H)-酮的电催化方案。该方法为合成 N-杂环提供了有效的方法 (Liu、Xu 和 Wei,2021)。
生物医学分析中的荧光标记:
- 开发了一种新型荧光团 6-甲氧基-4-喹啉酮,用于生物医学分析,在宽 pH 范围内显示出强荧光,并具有很高的抗光和抗热稳定性。它被用作羧酸的荧光标记试剂 (Hirano 等人,2004)。
安全和危害
属性
IUPAC Name |
(1-chloroisoquinolin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKDUVACNODXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloroisoquinolin-5-yl)methanol | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

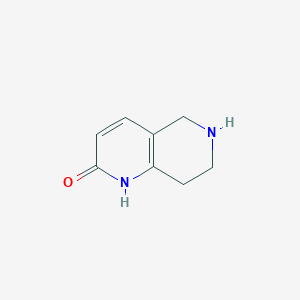
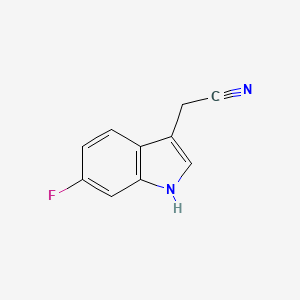
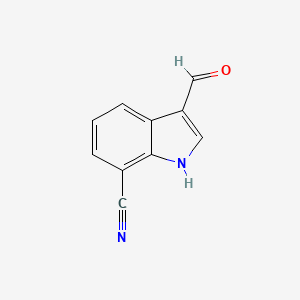
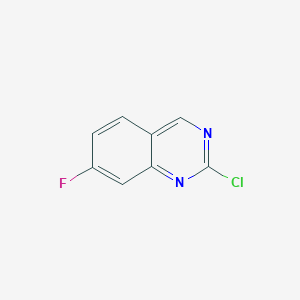


![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)
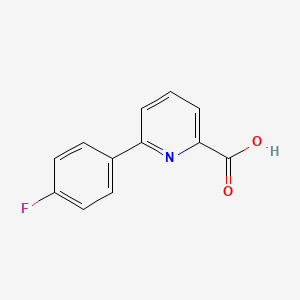
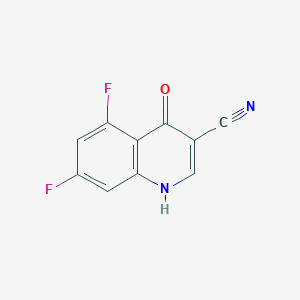
![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)
